(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate
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Overview
Description
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate is a compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate typically involves the oxidation of D-galactose. The reaction conditions often include the use of specific oxidizing agents and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes, utilizing advanced technologies to maintain the purity and yield of the product. The use of biocatalysts and enzymatic reactions is also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be utilized in further chemical synthesis and applications .
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate is used as a precursor for synthesizing complex molecules and as a reagent in various chemical reactions .
Biology
In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases .
Medicine
In medicine, this compound is explored for its therapeutic potential, particularly in the treatment of metabolic disorders and as an active ingredient in pharmaceutical formulations .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as an additive in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate involves its interaction with specific molecular targets and pathways. It acts by modulating enzymatic activities and influencing metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid: A sugar acid that is a metabolic breakdown product of galactose.
D-Galactonic acid: Another sugar acid with similar structural properties.
Uniqueness
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12O8 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);1H2/t3-,4+,5-;/m1./s1 |
InChI Key |
WHYWZBQECQWQHG-YMDUGQBDSA-N |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O.O |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O.O |
Origin of Product |
United States |
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